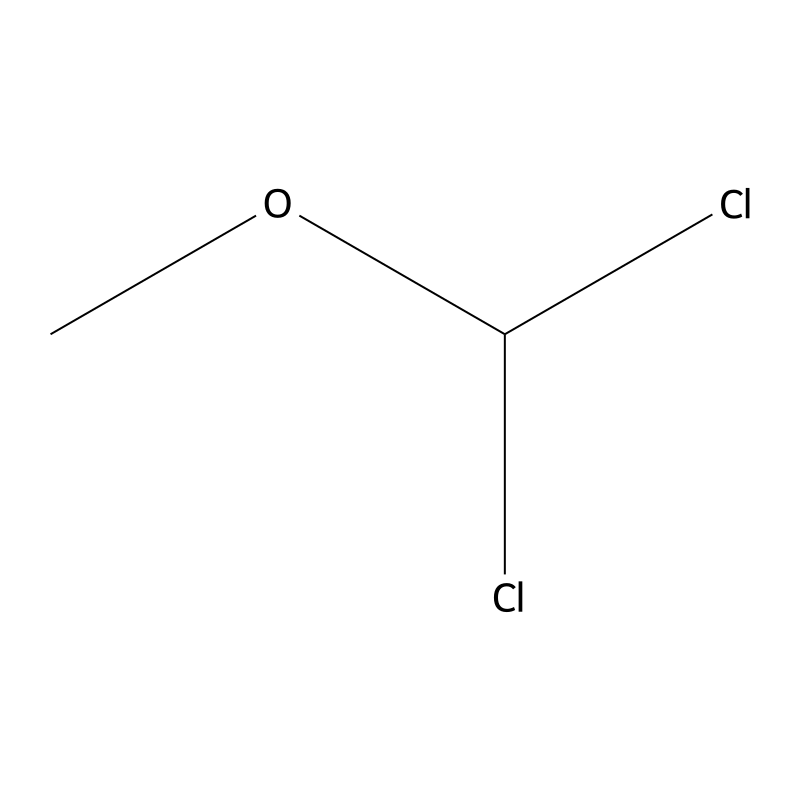Dichloromethyl methyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
- Formylation: DMMME acts as a versatile formylating agent, introducing a formyl group (CHO) to aromatic compounds. This reaction is crucial in the synthesis of various organic molecules, including pharmaceuticals, dyes, and pesticides [].
- Chlorination: DMMME functions as a chlorinating agent for carboxylic acids, enabling the introduction of a chlorine atom (Cl) into the molecule. This application is valuable in the synthesis of chlorinated organic compounds with specific properties [].
- Alkenone synthesis: DMMME reacts with borinic esters to form alkenones, which are unsaturated ketones with various applications in organic chemistry and material science [].
Analytical Chemistry:
- Methylating agent: DMMME can be used as a methylating agent in analytical chemistry, introducing a methyl group (CH3) to specific molecules. This modification can be beneficial for analyzing the structure and properties of the modified molecule [].
Other Research Applications:
- DMMME has been explored in various other research areas, including its potential as a:
Dichloromethyl methyl ether is an organic compound with the chemical formula . It appears as a colorless liquid with a sweet odor and is classified as a chloromethyl ether. This compound is notable for its reactivity, particularly in electrophilic aromatic substitution reactions, making it a valuable reagent in organic synthesis. Its structure consists of a methoxy group attached to a dichloromethyl group, which contributes to its unique chemical properties.
- Formylation Reactions: It acts as a formylating agent, enabling the conversion of aromatic compounds into aldehydes under mild conditions. For example, using silver trifluoromethanesulfonate as a catalyst allows for formylation at low temperatures without affecting other functional groups .
- Friedel-Crafts Reactions: This compound can react under Friedel-Crafts conditions with aromatic compounds, followed by hydrolysis, to yield corresponding aromatic aldehydes .
- Deoxygenative Chlorination: It has been reported to facilitate highly efficient deoxygenative chlorination of aldehydes and alcohols when combined with titanium tetrachloride .
Dichloromethyl methyl ether can be synthesized through several methods:
- From Methyl Formate: A typical method involves reacting methyl formate with a mixture of phosphorus pentachloride and phosphorus oxychloride .
- Chlorination of Chlorodimethyl Ether: Another synthesis route includes the chlorination of chlorodimethyl ether, which yields dichloromethyl methyl ether as a product.
- Direct Reaction with Aromatic Compounds: As mentioned earlier, it can also be synthesized through reactions involving aromatic compounds under specific conditions.
Dichloromethyl methyl ether has several applications in organic synthesis:
- Synthesis of Aldehydes: It is primarily used for the formylation of activated and non-activated arenes, which is crucial in producing various aldehyde derivatives.
- Chemical Research: The compound serves as a reagent in research settings for exploring new synthetic pathways and reaction mechanisms.
- Potential Pharmaceutical
Interaction studies involving dichloromethyl methyl ether focus on its behavior in electrophilic addition reactions and its reactivity with various nucleophiles. The compound's reactivity profile indicates that it can participate in diverse chemical transformations, making it an interesting subject for further research in synthetic chemistry .
Dichloromethyl methyl ether shares similarities with several other chlorinated ethers and related compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Dichloromethyl methyl ether | C₃H₆Cl₂O | Effective formylating agent; reacts under mild conditions |
| Chloromethyl methyl ether | C₃H₈ClO | Less reactive; primarily used for chlorination reactions |
| Trichloromethyl methyl ether | C₃H₅Cl₃O | More reactive due to additional chlorine; used in different synthetic pathways |
| Dichloroacetone | C₄H₈Cl₂O | Used in organic synthesis but less versatile than dichloromethyl methyl ether |
Dichloromethyl methyl ether stands out due to its specific ability to facilitate formylation reactions efficiently while maintaining mild reaction conditions, which is not commonly achieved with other similar compounds.
XLogP3
GHS Hazard Statements
H225 (97.58%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H332 (74.4%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (98.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.03%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (98.07%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (76.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant








